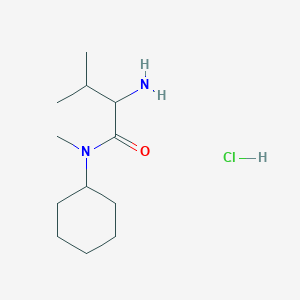![molecular formula C12H16BrNO B1527476 3-Bromo-N-[(oxan-4-yl)methyl]aniline CAS No. 1285238-15-4](/img/structure/B1527476.png)
3-Bromo-N-[(oxan-4-yl)methyl]aniline
Vue d'ensemble
Description
3-Bromo-N-[(oxan-4-yl)methyl]aniline, also known as 3-bromo-N-methoxybenzylamine or 3-BMOBA, is an aromatic heterocyclic compound with a molecular formula of C9H10BrNO. It is a colorless solid with a melting point of 115-118°C that is insoluble in water. 3-BMOBA has a wide range of applications in the field of organic chemistry and is used in the synthesis of many compounds.
Applications De Recherche Scientifique
Synthesis of Anilines
Anilines are a class of compounds that are derived from ammonia by substitution of one or more hydrogen atoms with phenyl groups . “3-bromo-N-(oxan-4-ylmethyl)aniline” falls under this category. The synthesis of anilines is a significant topic in the field of organic chemistry .
Nucleophilic Substitution Reactions
The bromine atom in “3-bromo-N-(oxan-4-ylmethyl)aniline” makes it a good candidate for nucleophilic substitution reactions . In these reactions, a nucleophile, an atom or molecule that donates an electron pair, replaces the bromine atom in the compound .
Palladium-Catalyzed Methods
Palladium-catalyzed methods are widely used in organic synthesis, and “3-bromo-N-(oxan-4-ylmethyl)aniline” could potentially be used in such reactions . The bromine atom in the compound can be replaced by a variety of nucleophiles in the presence of a palladium catalyst .
α-Bromination Reaction on Acetophenone Derivatives
The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . “3-bromo-N-(oxan-4-ylmethyl)aniline” could potentially be used in this reaction .
Antibacterial Drugs
Sulfonamides are used as antibacterial drugs for decades . Although “3-bromo-N-(oxan-4-ylmethyl)aniline” is not a sulfonamide, it could potentially be modified to create a sulfonamide derivative . This could potentially expand its range of applications to include antibacterial drugs .
Organic Synthesis Intermediate
α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals . “3-bromo-N-(oxan-4-ylmethyl)aniline” could potentially be used as an intermediate in these reactions .
Propriétés
IUPAC Name |
3-bromo-N-(oxan-4-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-11-2-1-3-12(8-11)14-9-10-4-6-15-7-5-10/h1-3,8,10,14H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQGOOPQRSUFLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(oxan-4-ylmethyl)aniline | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

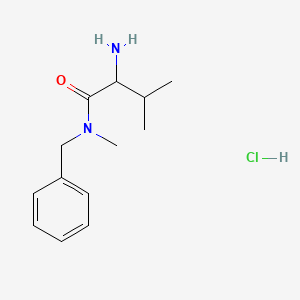
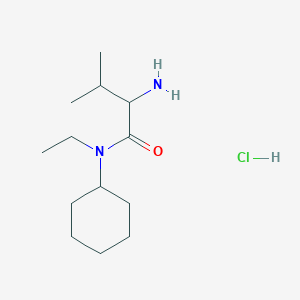

![3-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527400.png)
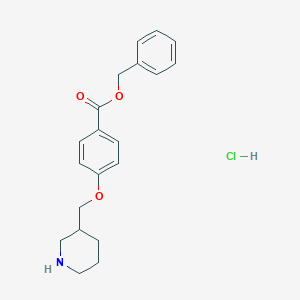
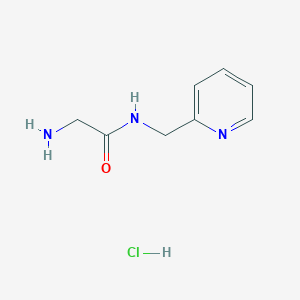

![7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1527409.png)
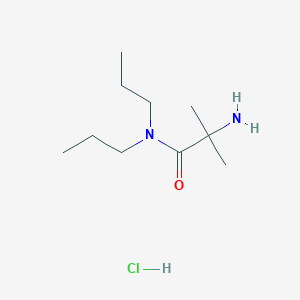
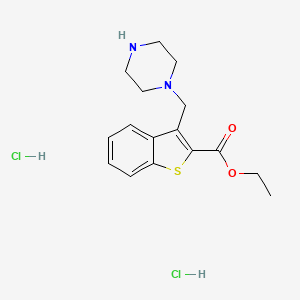
![4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1527412.png)
![3-Bromo[1,1'-biphenyl]-4-yl 3-piperidinyl ether hydrochloride](/img/structure/B1527413.png)
